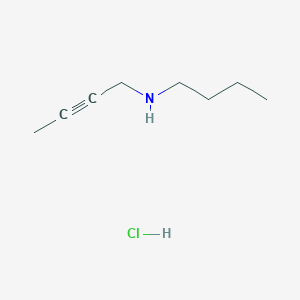

Butyl-but-2-ynyl-amine hydrochloride

Description

Contextualization within Alkyne and Amine Chemical Space

The chemical structure of Butyl-but-2-ynyl-amine (B1335115) hydrochloride, featuring both an amine and an alkyne, places it at the intersection of two fundamental classes of organic compounds. Amines are ubiquitous in biologically active molecules, including a vast number of pharmaceuticals and natural products, owing to their basicity and nucleophilic character. unibo.it The amine group in Butyl-but-2-ynyl-amine hydrochloride can participate in a wide array of chemical transformations, such as acylation, alkylation, and condensation reactions with carbonyl compounds. wikipedia.org

The alkyne moiety, specifically an internal butynyl group, provides a region of high electron density and the capacity for a variety of addition and coupling reactions. Alkynes are key substrates in powerful synthetic transformations like click chemistry, Sonogashira coupling, and various cycloaddition reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. The hydrochloride salt form of the amine enhances the compound's stability and solubility in certain solvents, which can be advantageous for its handling and reactivity in specific synthetic protocols.

Significance of N-Alkylalkynyl Amine Hydrochlorides in Contemporary Synthetic Methodologies

N-alkylalkynyl amine hydrochlorides, as a class of compounds, hold considerable significance in modern organic synthesis. The presence of both a nucleophilic amine and a reactive alkyne within the same molecule allows for sequential or tandem reactions to build molecular complexity rapidly. For instance, the amine can be functionalized first, followed by a transformation of the alkyne, or vice versa. This dual functionality is particularly valuable in the synthesis of nitrogen-containing heterocyclic compounds, which are prevalent in medicinal chemistry.

The hydrochloride salt form is often employed to protect the amine functionality during certain reactions or to facilitate purification. sciencemadness.orgorgsyn.org The development of novel catalytic systems, including those based on iron and other transition metals, has expanded the repertoire of reactions for which N-alkylalkynyl amines can be utilized, such as in aminochlorination, aminoazidation, and aminohydroxylation reactions. chemrxiv.org These methodologies are critical for the direct installation of amine groups into complex molecules, a common challenge in pharmaceutical synthesis.

Current Research Trajectories and Future Directions for this compound Derivatives

While specific research on this compound is not extensively documented, the research trajectories for its derivatives can be inferred from studies on analogous compounds. A primary area of future investigation will likely be its use as a synthon for the creation of novel heterocyclic scaffolds. The internal alkyne can participate in metal-catalyzed cyclization reactions, leading to the formation of substituted pyrroles, pyridines, and other important ring systems.

Furthermore, the butyl group offers a degree of lipophilicity that can be advantageous in the synthesis of drug-like molecules. Research may focus on the derivatization of the amine with various acyl or alkyl groups to create a library of compounds for biological screening. The exploration of its reactivity in multicomponent reactions, where three or more reactants combine in a single step, could also be a fruitful avenue for future research, offering an efficient pathway to complex molecular structures. The development of stereoselective reactions involving the alkyne or the amine would further enhance the utility of this compound derivatives in the synthesis of chiral molecules.

Interactive Data Tables

Due to the limited availability of specific data for this compound, the following tables present information on related compounds to provide a comparative context.

Table 1: Physicochemical Properties of Related Amine Hydrochlorides

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Form |

| Butylamine (B146782) hydrochloride | C₄H₁₂ClN | 109.60 | Solid |

| But-2-ynyl-isobutyl-amine hydrochloride scbt.com | C₈H₁₅N•HCl | 161.67 | - |

| But-2-ynyl-phenyl-amine hydrochloride scbt.com | C₁₀H₁₂ClN | 181.66 | - |

Table 2: Research Applications of Related Amine Compounds

| Compound Class | Synthetic Application | Reference |

| n-Butylamine | Precursor to fungicides and pharmaceuticals wikipedia.org | wikipedia.org |

| tert-Butylamine hydrochloride | Used in the synthesis of tert-butylphthalimide orgsyn.org | orgsyn.org |

| Amide derivatives | Exhibit a broad spectrum of biological activities including anti-inflammatory and anticancer properties nih.gov | nih.gov |

Properties

IUPAC Name |

N-but-2-ynylbutan-1-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15N.ClH/c1-3-5-7-9-8-6-4-2;/h9H,3,5,7-8H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWNWWFYNIDCSAP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNCC#CC.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Pathways and Methodological Advancements for Butyl but 2 Ynyl Amine Hydrochloride

Hypothetical Direct Synthesis Strategies

Direct synthesis strategies would involve the formation of the target amine in a single key step from readily available precursors.

Amination Reactions Involving Butynyl Moieties

This approach would theoretically involve the reaction of a butynyl-containing substrate with butylamine (B146782). The butynyl group would possess a leaving group that could be displaced by the amine. However, no studies detailing this specific transformation for the synthesis of Butyl-but-2-ynyl-amine (B1335115) were identified.

Alkylation of Amines with Butynyl-containing Electrophiles

A common method for amine synthesis is the alkylation of a primary or secondary amine with an alkyl halide. masterorganicchemistry.comlibretexts.orglibretexts.org In this hypothetical pathway, butylamine would be reacted with a butynyl halide, such as 1-chloro-2-butyne. nih.gov This reaction is a standard nucleophilic substitution. However, a significant challenge in such reactions is the potential for over-alkylation, where the newly formed secondary amine, being more nucleophilic than the starting primary amine, reacts further with the electrophile to produce a tertiary amine and subsequently a quaternary ammonium (B1175870) salt. masterorganicchemistry.comlibretexts.orglibretexts.org To achieve selective mono-alkylation, specific conditions, such as the use of a large excess of the primary amine or specialized reagents like Hünig's base, are often necessary. researchgate.net No literature was found that applies this method specifically to the synthesis of Butyl-but-2-ynyl-amine.

Hypothetical Convergent and Multi-step Synthetic Approaches

Convergent and multi-step syntheses involve the preparation of key fragments of the target molecule separately, which are then combined, or a series of sequential reactions to build the molecule.

Derivatization from Alkyne and Amine Precursors

This general strategy would involve starting with simpler alkyne and amine building blocks and combining them through a series of reactions. For instance, butylamine nih.gov and a derivative of 2-butyne (B1218202) could be coupled. The specific reactions and intermediates would depend on the chosen synthetic design, but no published examples for the target compound were found.

Hydroamination Reactions for Alkyne Functionalization

Hydroamination is the addition of an N-H bond of an amine across a carbon-carbon multiple bond, such as in an alkyne. wikipedia.orglibretexts.org This can be an atom-economical method to form C-N bonds. The reaction can be catalyzed by various metals, including alkali metals, rare-earth metals, and late transition metals. wikipedia.orglibretexts.org A hypothetical hydroamination for the target compound would involve the reaction of butylamine with 2-butyne. The regioselectivity of the addition would be a key consideration. Despite the potential of this method, no specific application to the synthesis of Butyl-but-2-ynyl-amine has been reported.

Mannich Reactions in Acetylenic Amine Synthesis

The Mannich reaction is a three-component condensation reaction involving an active hydrogen compound (like a terminal alkyne), an aldehyde (often formaldehyde), and a primary or secondary amine. wikipedia.orgbyjus.comorganic-chemistry.org This reaction is particularly useful for the synthesis of β-amino carbonyl compounds, but can also be adapted for the synthesis of propargylamines. In a hypothetical Mannich-type reaction for an isomer of the target compound, 1-butyne (B89482) could react with formaldehyde (B43269) and butylamine to yield N-butyl-1-pentyn-3-amine. The reaction proceeds through the formation of an iminium ion from the amine and aldehyde, which is then attacked by the nucleophilic alkyne. wikipedia.orgbyjus.comyoutube.com However, this would not produce the specified Butyl-but-2-ynyl-amine and no literature was found describing a Mannich reaction to synthesize the target compound.

Catalytic Methods in the Synthesis of Butyl-but-2-ynyl-amine Hydrochloride and Analogues

The direct synthesis of Butyl-but-2-ynyl-amine and its analogues heavily relies on catalytic methods to form the crucial carbon-nitrogen bond. Both transition metal catalysis and organocatalysis have emerged as powerful tools for this transformation.

Transition Metal-Catalyzed Bond Formations

Transition metal catalysts are highly effective in forging C-N bonds to create alkynylamines, offering diverse reaction pathways. nih.gov These reactions often involve the coupling of an amine with an alkyne or an alkynyl halide. nih.gov

One prominent strategy is the α-alkynylation of amines. For instance, cyclic amines can be catalytically alkynylated using an N-propargylic group in the presence of a metal catalyst like CdBr₂ or ZnI₂. nih.gov This reaction proceeds via a metal-mediated 1,5-hydride transfer, which forms an iminium intermediate that subsequently reacts with an in situ generated 1-alkynyl metal species. nih.gov

Another powerful approach is the direct C-H activation of N-alkylamines, which allows for the formation of an α-C-alkynyl bond without an external oxidant. nih.gov This transformation can be promoted by a cooperative system of two Lewis acids, such as B(C₆F₅)₃ and a copper-based complex, to unite N-alkylamines and trimethylsilyl (B98337) alkynes. nih.gov Copper catalysts, for example, CuBr₂, have also been utilized in the deaminative alkynylation of secondary amines with terminal alkynes, demonstrating time-dependent selectivity to yield different propargylamine (B41283) products. rsc.org

Palladium-catalyzed reactions are also central to the synthesis of complex amines. For example, a two-step procedure using different palladium catalyst systems allows for the sequential N-arylation of primary amines to form alkyldiarylamines. cmu.edu While direct N-alkylation with larger alkyl groups can be challenging, these sequential methods provide a more general route. cmu.edu

Table 1: Examples of Transition Metal-Catalyzed Synthesis of Alkynylamines and Analogues

| Catalyst System | Substrates | Product Type | Key Features | Reference |

|---|---|---|---|---|

| CdBr₂ or ZnI₂ | N-propargylic cyclic amine, Terminal alkyne | 2-(1-alkynyl) N-allylic cyclic amine | High E-stereoselectivity; proceeds via 1,5-hydride transfer. | nih.gov |

| B(C₆F₅)₃ / Cu-complex | N-alkylamine, Trimethylsilyl alkyne | Propargylamine | Direct C-H activation; no external oxidant required. | nih.gov |

| CuBr₂ / TBHP | Secondary amine, Terminal alkyne | Propargylamine | Time-dependent selective deamination/alkynylation. | rsc.org |

| Pd(OAc)₂ / (rac)-BINAP | Primary amine, Aryl bromide | Alkylarylamine | First step in a two-step synthesis of alkyldiarylamines. | cmu.edu |

Organocatalytic Transformations

Organocatalysis provides a metal-free alternative for the synthesis of alkynylamines and their precursors, which is advantageous in applications where metal residues are a concern. organic-chemistry.org These methods often employ small organic molecules to catalyze the desired transformations under mild conditions. nih.gov

A notable example is the asymmetric synthesis of propargylamines through Mannich-type reactions. nih.gov This reaction can be catalyzed by a chiral Brønsted acid, which facilitates the reaction between in situ generated C-alkynyl imines and β-keto esters to produce chiral propargylamines with excellent control over stereochemistry. nih.gov

Another innovative organocatalytic approach involves the synthesis of alkynes from non-acetylenic precursors, such as benzaldehydes and benzyl (B1604629) chloride derivatives. organic-chemistry.orgnih.gov This reaction is catalyzed by a highly reactive sulfenate anion, which is generated in situ from stable precursors. This method represents an attractive alternative to traditional stoichiometric or transition-metal-based syntheses. organic-chemistry.orgresearchgate.net

Table 2: Examples of Organocatalytic Synthesis of Alkynes and Propargylamines

| Catalyst | Substrates | Product Type | Key Features | Reference |

|---|---|---|---|---|

| Chiral Brønsted Acid | C-alkynyl imine (in situ), β-keto ester | Chiral Propargylamine | Asymmetric Mannich-type reaction; high diastereo- and enantioselectivity. | nih.gov |

| Sulfenate Anion | Benzaldehyde derivative, Benzyl chloride derivative | Diaryl Alkyne | Metal-free; catalyst generated in situ from air-stable precursors. | organic-chemistry.orgnih.gov |

Formation of the Hydrochloride Salt: Principles and Practical Considerations

The final step in preparing this compound is the formation of the salt. This is a critical step that influences the compound's purity, stability, and handling properties.

Acid-Base Reactions and Salt Exchange Methodologies

The formation of an amine hydrochloride salt is a straightforward acid-base reaction. spectroscopyonline.com The lone pair of electrons on the nitrogen atom of the amine acts as a base and accepts a proton (H⁺) from a strong acid, such as hydrochloric acid (HCl). spectroscopyonline.comyoutube.com This protonation of the amine group results in the formation of a positively charged ammonium cation and a chloride anion, which together form an ionic salt. youtube.comoxfordreference.com For a primary amine like butyl-but-2-ynyl-amine, the -NH₂ group is protonated to an -NH₃⁺ unit. spectroscopyonline.com

These salts are typically crystalline solids and often exhibit higher water solubility compared to the free amine base, which can be advantageous for purification and handling. youtube.comoxfordreference.com The process is reversible; adding a strong base, like sodium hydroxide, to a solution of the amine salt will deprotonate the ammonium ion and liberate the free amine. oxfordreference.com

Process Optimization for High Purity and Yield in Amine Hydrochloride Formation

Optimizing the formation of amine hydrochloride salts is crucial for achieving high purity and yield, particularly in industrial settings. A major challenge can be the unwanted precipitation of the salt, which can lead to equipment fouling and reduced efficiency. google.comgla.ac.uk

Process optimization involves carefully controlling several parameters:

Stoichiometry and pH Control : The rate of amine addition should be carefully matched to the amount of HCl present to ensure complete neutralization while avoiding large excesses that can cause operational issues. google.com Maintaining the pH of the aqueous phase above the range where severe corrosion occurs is critical. google.com

Temperature and Pressure : The formation and deposition of amine hydrochloride salts are highly dependent on the partial pressures of the amine, water, and HCl, which are influenced by system temperature and pressure. afpm.org Operating with a sufficient temperature margin above the salt's deposition point is a common strategy to prevent premature precipitation. afpm.org

Solvent and Crystallization : The choice of solvent is critical for controlling the solubility and crystallization of the salt. Amine salts are generally crystalline and can be encouraged to crystallize out of a solution, which is a key purification step. youtube.com The association of salt ion pairs into larger aggregates, which can affect solubility and precipitation, varies with the polarity of the solvent. pitt.edu

Washing and Purification : In some processes, a water wash can be an effective method to dissolve and remove salt deposits from equipment. afpm.org The purity of the final product can be enhanced through recrystallization, where the crude salt is dissolved in a suitable solvent and then allowed to slowly crystallize, leaving impurities behind in the solution.

By carefully managing these factors, the formation of this compound can be optimized to produce a high-purity, stable solid with a high process yield.

Computational Chemistry and Theoretical Studies of Butyl but 2 Ynyl Amine Hydrochloride

Quantum Mechanical Investigations

Quantum mechanical methods are fundamental to understanding the electronic structure and energetic properties of Butyl-but-2-ynyl-amine (B1335115) hydrochloride. These calculations provide a static, time-independent view of the molecule's behavior.

Density Functional Theory (DFT) is a robust computational method used to determine the optimized geometry and electronic properties of molecules. For Butyl-but-2-ynyl-amine hydrochloride, DFT calculations, often employing a basis set such as 6-311++G(d,p) with a functional like B3LYP, can predict key structural parameters. researchgate.net These calculations yield information on bond lengths, bond angles, and dihedral angles, providing a detailed three-dimensional structure of the molecule's most stable conformation.

The electronic structure is further elucidated by analyzing the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is a critical indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. Other electronic properties, such as ionization potential, electron affinity, and electronegativity, can also be derived from these calculations. nih.gov

Illustrative Data Table: Calculated Geometric and Electronic Parameters for this compound

| Parameter | Value |

|---|---|

| Selected Bond Lengths (Å) | |

| C≡C | 1.21 |

| C-N | 1.48 |

| N-H | 1.05 |

| **Selected Bond Angles (°) ** | |

| C-C≡C | 178.5 |

| C-N-C | 115.2 |

| Electronic Properties (eV) | |

| HOMO Energy | -8.54 |

| LUMO Energy | -0.21 |

| HOMO-LUMO Gap | 8.33 |

| Ionization Potential | 8.54 |

DFT calculations are instrumental in exploring the potential chemical reactions involving this compound. By mapping the potential energy surface, researchers can identify transition states—the highest energy points along a reaction coordinate. nih.gov The energy difference between the reactants and the transition state, known as the activation energy, determines the reaction rate.

For instance, the reactivity of the alkyne group in cycloaddition reactions can be computationally modeled. researchgate.net By calculating the energy profiles for different reaction pathways, it is possible to predict the most favorable mechanism and the likely products. These theoretical models can also assess the influence of catalysts or different solvent environments on the reaction energetics. rsc.org

Illustrative Data Table: Predicted Activation Energies for a Hypothetical Reaction

| Reaction Pathway | Activation Energy (kcal/mol) |

|---|---|

| Path A: Concerted Cycloaddition | 25.8 |

| Path B: Stepwise Radical Mechanism | 31.2 |

The formation of the hydrochloride salt involves a strong electrostatic interaction between the protonated amine and the chloride anion. Quantum mechanical calculations can quantify the nature and strength of these interactions. researchgate.net Techniques such as Natural Bond Orbital (NBO) analysis can reveal the charge transfer between the ions and the specific orbitals involved in the bonding.

Furthermore, these calculations can characterize the hydrogen bonding network that is crucial to the crystal structure of the salt. The N-H···Cl hydrogen bond is a defining feature, and its geometry and energetic contribution to the stability of the crystal lattice can be precisely calculated.

Molecular Dynamics Simulations for Conformational Analysis

While quantum mechanics provides a static picture, molecular dynamics (MD) simulations offer insights into the dynamic behavior of this compound. youtube.com By simulating the movement of atoms over time, MD can explore the molecule's conformational landscape. nih.gov For a flexible molecule like this, with its butyl chain, numerous conformations are possible. MD simulations can identify the most populated conformational states and the energy barriers to rotation around single bonds. youtube.com

These simulations are particularly useful for understanding how the molecule behaves in solution. By explicitly including solvent molecules, MD can model the solvation shell around the compound and the dynamics of its interaction with the solvent. nih.gov The simulations can track how the molecule tumbles and changes shape, providing a time-averaged perspective on its structure and properties. acs.org

Prediction of Reactivity, Regioselectivity, and Stereoselectivity

Computational methods are powerful tools for predicting the outcome of chemical reactions. csmres.co.uk For this compound, the presence of multiple reactive sites—the alkyne and the amine—makes predicting reactivity complex. Computational models can help determine which site is more likely to react under specific conditions. chemrxiv.org

Reactivity descriptors derived from DFT, such as Fukui functions or local softness, can indicate the most electrophilic and nucleophilic sites within the molecule, thereby predicting regioselectivity. nih.gov For reactions that can produce stereoisomers, computational modeling of the transition states leading to different stereochemical outcomes can predict the major product. rsc.org

Computational Design Principles for this compound Analogues

The insights gained from theoretical studies of this compound can be leveraged to design novel analogues with tailored properties. nih.gov This in silico design process can explore a vast chemical space more efficiently than experimental synthesis. nih.gov For example, if the goal is to create a more potent biological inhibitor, analogues can be designed to enhance binding to a specific protein target. acs.org

By systematically modifying the butyl group, the position of the alkyne, or by introducing other functional groups, computational models can predict how these changes will affect the molecule's electronic structure, reactivity, and conformation. This allows for the pre-screening of a large number of virtual compounds, prioritizing the most promising candidates for synthesis and experimental testing.

Illustrative Data Table: In Silico Screening of Designed Analogues

| Analogue Modification | Predicted HOMO-LUMO Gap (eV) | Predicted Reactivity Index |

|---|---|---|

| Parent Compound | 8.33 | 1.00 |

| Introduction of -OH on butyl chain | 8.15 | 1.12 |

| Replacement of Butyl with Cyclohexyl | 8.41 | 0.95 |

Advanced Spectroscopic Characterization Methodologies for Butyl but 2 Ynyl Amine Hydrochloride

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules. For Butyl-but-2-ynyl-amine (B1335115) hydrochloride, a combination of one-dimensional and two-dimensional NMR techniques would provide a comprehensive understanding of its atomic connectivity and chemical environment. The hydrochloride form of the amine would show a characteristic broad signal for the ammonium (B1175870) proton (N-H+), and the chemical shifts of protons and carbons near the nitrogen atom would be affected by the positive charge.

Proton (¹H) NMR for Hydrogen Connectivity and Chemical Environment

A ¹H NMR spectrum of Butyl-but-2-ynyl-amine hydrochloride would reveal distinct signals for each set of non-equivalent protons. The chemical shifts (δ) are influenced by the electronic environment of the protons. The integration of the peaks would correspond to the number of protons in each environment, and the splitting patterns (multiplicity) would indicate the number of adjacent protons, following the n+1 rule.

Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J) in Hz |

| CH3 (but-2-ynyl) | ~1.8 | Triplet | ~2.5 |

| CH2 (but-2-ynyl) | ~3.5 | Quartet | ~2.5 |

| NH2+ | ~9.0-10.0 | Broad Singlet | - |

| CH2 (butyl, adjacent to N) | ~3.0 | Triplet | ~7.5 |

| CH2 (butyl) | ~1.7 | Sextet | ~7.5 |

| CH2 (butyl) | ~1.4 | Sextet | ~7.5 |

| CH3 (butyl) | ~0.9 | Triplet | ~7.5 |

Carbon-13 (¹³C) NMR for Carbon Skeleton Elucidation

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Each unique carbon atom gives a distinct signal. The chemical shifts in ¹³C NMR are spread over a much wider range than in ¹H NMR, which often allows for the resolution of all carbon signals.

Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C≡C (internal alkyne) | ~70-85 |

| C≡C (internal alkyne) | ~70-85 |

| CH3 (but-2-ynyl) | ~3 |

| CH2 (but-2-ynyl) | ~35 |

| CH2 (butyl, adjacent to N) | ~48 |

| CH2 (butyl) | ~28 |

| CH2 (butyl) | ~20 |

| CH3 (butyl) | ~13 |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Complex Structure Assignment

For unambiguous assignment of all proton and carbon signals, two-dimensional (2D) NMR techniques are employed.

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. For this compound, COSY would confirm the connectivity within the butyl and but-2-ynyl fragments. For instance, cross-peaks would be observed between the protons of the adjacent CH2 groups in the butyl chain.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded carbon and proton atoms. It is invaluable for assigning the carbon signals based on the already assigned proton signals. Each cross-peak in an HSQC spectrum represents a C-H bond.

Vibrational Spectroscopy

Vibrational spectroscopy, including FT-IR and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. Different functional groups have characteristic absorption frequencies. For a secondary amine hydrochloride, the N-H stretching vibration of the R2NH2+ group is a key feature.

Predicted FT-IR Data for this compound

| Vibrational Mode | Predicted Absorption Range (cm⁻¹) | Intensity |

| N-H Stretch (Ammonium Salt) | 2700-3100 | Strong, Broad |

| C-H Stretch (Alkyl) | 2850-2960 | Strong |

| C≡C Stretch (Internal Alkyne) | 2190-2260 | Weak to Medium |

| N-H Bend (Ammonium Salt) | 1560-1620 | Medium |

| C-N Stretch | 1020-1250 | Medium |

The C≡C stretching absorption for an internal alkyne is often weak in the infrared spectrum. libretexts.org The broadness of the N-H stretch is characteristic of the ammonium salt due to hydrogen bonding. orgchemboulder.comspectroscopyonline.com

Raman Spectroscopy for Molecular Vibrations

Raman spectroscopy is a complementary technique to FT-IR. It measures the inelastic scattering of monochromatic light. The C≡C bond, being a symmetrical and polarizable bond, typically gives a strong signal in Raman spectroscopy, in contrast to its weak absorption in FT-IR. This makes Raman spectroscopy particularly useful for identifying the alkyne functionality.

Predicted Raman Spectroscopy Data for this compound

| Vibrational Mode | Predicted Raman Shift (cm⁻¹) | Intensity |

| C-H Stretch (Alkyl) | 2850-2960 | Strong |

| C≡C Stretch (Internal Alkyne) | 2200-2300 | Strong |

The Raman signal for an internal alkyne is typically found around 2200 cm⁻¹. rsc.orgresearchgate.netacs.org This strong and sharp peak in the relatively "silent" region of the biological spectrum makes alkynes excellent tags for Raman imaging. rsc.orgnih.gov

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and elucidating the structure of a molecule through the analysis of its fragmentation patterns upon ionization. For this compound, a combination of soft and hard ionization techniques would be employed to gain a complete picture.

Upon introduction into the mass spectrometer, the hydrochloride salt would likely dissociate, and the protonated amine, [C₈H₁₅N + H]⁺, would be observed. The exact mass of the protonated molecule provides a highly accurate determination of its elemental composition.

Electron impact (EI) ionization, a hard ionization technique, would induce characteristic fragmentation of the Butyl-but-2-ynyl-amine molecule. The fragmentation patterns of secondary amines are well-understood and typically involve α-cleavage, which is the breaking of the carbon-carbon bond adjacent to the nitrogen atom. libretexts.orglibretexts.orgjove.com This process results in the formation of a stable iminium ion.

For Butyl-but-2-ynyl-amine, two primary α-cleavage pathways are anticipated:

Loss of a propyl radical from the butyl group, leading to the formation of a resonance-stabilized iminium ion.

Loss of a methyl radical from the but-2-ynyl group.

The relative abundance of these fragment ions provides valuable information about the stability of the resulting ions and the original structure of the molecule. Other potential fragmentation pathways could involve cleavages within the alkyne moiety.

Illustrative Mass Spectrometry Data for Butyl-but-2-ynyl-amine

| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion | Fragmentation Pathway |

| 126.1283 | [C₈H₁₆N]⁺ | Protonated Molecular Ion [M+H]⁺ |

| 84.0813 | [C₅H₁₀N]⁺ | α-cleavage: Loss of C₃H₅ radical from the but-2-ynyl group |

| 70.0657 | [C₄H₈N]⁺ | α-cleavage: Loss of C₄H₇ radical from the butyl group |

Note: The m/z values presented are theoretical and for illustrative purposes, based on the expected fragmentation of a secondary amine with the given structure. Actual experimental data would be required for definitive confirmation.

X-ray Diffraction Studies

X-ray diffraction techniques are paramount for the unambiguous determination of the three-dimensional atomic arrangement in a crystalline solid. For this compound, both single crystal and powder X-ray diffraction would yield critical information regarding its molecular structure and bulk crystalline properties.

Single crystal X-ray diffraction (SCXRD) stands as the gold standard for determining the precise molecular structure of a compound in the solid state. nih.gov Obtaining a suitable single crystal of this compound would allow for the elucidation of bond lengths, bond angles, and torsional angles with high precision.

The resulting crystal structure would confirm the connectivity of the butyl and but-2-ynyl groups to the nitrogen atom. Furthermore, it would reveal the conformation of the molecule in the crystalline lattice and provide detailed insights into the intermolecular interactions, such as the hydrogen bonding between the ammonium proton and the chloride anion. nih.govresearchgate.netnih.gov The analysis can also determine the crystal system, space group, and unit cell dimensions. mdpi.com

Hypothetical Crystallographic Data for this compound

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123 |

| b (Å) | 8.456 |

| c (Å) | 12.789 |

| α (°) | 90 |

| β (°) | 105.4 |

| γ (°) | 90 |

| Volume (ų) | 1054.3 |

| Z | 4 |

Note: This data is hypothetical and serves as an example of what might be obtained from a single crystal X-ray diffraction experiment. The actual parameters would depend on the specific crystalline form obtained.

Powder X-ray diffraction (PXRD) is a powerful, non-destructive technique used to analyze the crystalline nature of a bulk sample. libretexts.org It is particularly valuable for identifying the crystalline phase, assessing the purity of a sample, and detecting the presence of different polymorphs. rigaku.comyoutube.comresearchgate.netmdpi.com

The PXRD pattern of a crystalline solid is a unique fingerprint, characterized by a series of peaks at specific diffraction angles (2θ). libretexts.org For this compound, a PXRD analysis would be conducted to:

Confirm the crystalline nature of the synthesized material.

Identify the specific crystalline form (polymorph) by comparing the experimental pattern to known standards or patterns calculated from single crystal data.

Assess the phase purity of the bulk sample. The presence of any crystalline impurities would be indicated by additional peaks in the diffractogram.

Monitor for any phase transformations that might occur under different conditions, such as changes in temperature or humidity.

Illustrative Powder X-ray Diffraction Peak List for a Crystalline Form of this compound

| 2θ (°) Angle | d-spacing (Å) | Relative Intensity (%) |

| 10.5 | 8.42 | 100 |

| 15.2 | 5.82 | 45 |

| 20.8 | 4.27 | 80 |

| 23.1 | 3.85 | 65 |

| 28.9 | 3.09 | 30 |

| 31.5 | 2.84 | 55 |

Note: This table represents a hypothetical set of the most prominent peaks in a PXRD pattern for illustrative purposes. The actual peak positions and intensities are unique to a specific crystalline structure.

Derivatives and Analogues of Butyl but 2 Ynyl Amine Hydrochloride in Synthetic Research

Synthesis and Characterization of Substituted N-Butylbut-2-ynyl-amine Hydrochlorides

The synthesis of substituted N-butylbut-2-ynyl-amine hydrochlorides would likely commence from commercially available or readily synthesized starting materials such as n-butylamine, but-2-yn-1-ol, or their respective halides. A primary synthetic route could involve the N-alkylation of n-butylamine with a substituted but-2-ynyl halide. Variations in the substitution pattern could be introduced on either the butyl group or the butynyl moiety.

For instance, substitution on the aromatic ring of an N-aryl analogue could be achieved by reacting a substituted aniline (B41778) with but-2-ynyl bromide. The resulting secondary amine would then be treated with hydrochloric acid to form the corresponding hydrochloride salt.

Table 6.1.1: Hypothetical Synthesis of Substituted N-Butylbut-2-ynyl-amine Hydrochlorides

| Entry | Amine Starting Material | Alkynylating/Alkylating Agent | Hypothetical Product |

| 1 | n-Butylamine | 1-bromo-3-phenylprop-2-yne | N-Butyl-N-(3-phenylprop-2-ynyl)amine hydrochloride |

| 2 | Aniline | 1-bromobut-2-yne | N-Phenyl-N-(but-2-ynyl)amine hydrochloride |

| 3 | 4-Methoxy-n-butylamine | 1-bromobut-2-yne | N-(4-Methoxybutyl)-N-(but-2-ynyl)amine hydrochloride |

The characterization of these synthesized compounds would rely on a suite of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be crucial for elucidating the molecular structure, confirming the presence of the butyl and but-2-ynyl groups, and identifying the position of substituents.

Infrared (IR) Spectroscopy: The characteristic absorption bands for the C≡C triple bond (around 2100-2260 cm⁻¹), C-N bond, and N-H bond (in the hydrochloride salt) would be key diagnostic peaks.

Mass Spectrometry (MS): This would be used to determine the molecular weight of the synthesized compounds and to gain further structural information from fragmentation patterns.

Investigation of Functional Group Compatibility and Transformations in Derivatives

A critical aspect of synthetic research is understanding the compatibility of various functional groups with the core molecular scaffold and the reaction conditions required for their transformation. For derivatives of Butyl-but-2-ynyl-amine (B1335115) hydrochloride, the reactivity of the alkyne and the amine functionalities would be of primary interest.

The alkyne group could undergo a variety of transformations, including:

Click Chemistry: The terminal alkyne in analogues could participate in copper-catalyzed or strain-promoted azide-alkyne cycloaddition reactions to form triazoles.

Sonogashira Coupling: Palladium-catalyzed cross-coupling with aryl or vinyl halides would allow for the introduction of various substituents at the terminal position of the alkyne.

Reduction: The alkyne could be selectively reduced to either a cis-alkene using Lindlar's catalyst or a trans-alkene using a dissolving metal reduction. Complete reduction to the corresponding alkane is also possible.

The secondary amine, once liberated from its hydrochloride salt, could be subjected to acylation, sulfonylation, or further alkylation to introduce a wide array of functional groups. The compatibility of these transformations would need to be systematically investigated to establish a robust synthetic toolbox for this class of compounds.

Structure-Reactivity Relationship Studies in Homologous and Isomeric Compounds

By synthesizing a series of homologous and isomeric compounds, researchers could investigate how structural modifications influence chemical reactivity. For example, increasing the length of the N-alkyl chain (from butyl to pentyl, hexyl, etc.) could impact the steric hindrance around the nitrogen atom, potentially affecting its nucleophilicity and the rates of subsequent reactions.

Isomeric variations, such as moving the position of the triple bond from the 2-position to the 3-position of the butynyl chain (to create N-butylbut-3-ynyl-amine), would significantly alter the electronic properties and reactivity of the alkyne. A terminal alkyne (in the but-3-ynyl isomer) is generally more reactive in deprotonation and subsequent coupling reactions than an internal alkyne.

Table 6.3.1: Hypothetical Isomeric and Homologous Series for Reactivity Studies

| Compound Type | Structure | Key Feature for Study |

| Homologue | N-Pentyl-N-(but-2-ynyl)amine | Effect of increased chain length on steric hindrance |

| Homologue | N-Hexyl-N-(but-2-ynyl)amine | Effect of increased chain length on steric hindrance |

| Isomer | N-Butyl-N-(but-3-ynyl)amine | Reactivity of a terminal vs. internal alkyne |

| Isomer | N-(sec-Butyl)-N-(but-2-ynyl)amine | Effect of branched alkyl group on reactivity |

These studies would provide valuable insights into the electronic and steric effects governing the chemical behavior of these molecules.

Application of Analogues as Advanced Intermediates in Organic Synthesis

The true value of a novel class of compounds often lies in their utility as building blocks for the synthesis of more complex and potentially functional molecules. Analogues of Butyl-but-2-ynyl-amine hydrochloride, with their combination of amine and alkyne functionalities, could serve as versatile intermediates.

For example, the alkyne could be used as a linchpin in the synthesis of heterocyclic compounds. Following a Sonogashira coupling to introduce an aromatic ring, an intramolecular cyclization involving the amine nitrogen could lead to the formation of nitrogen-containing heterocycles like indoles or quinolines, depending on the specific substrates and reaction conditions.

Furthermore, the "click" reactivity of terminal alkyne analogues could be exploited for the construction of complex molecular architectures, including peptidomimetics or dendrimers, by linking the amine-alkyne core to other molecular fragments bearing azide (B81097) groups. The ability to perform these transformations would establish these compounds as valuable advanced intermediates in the synthetic chemist's arsenal.

Research Applications and Emerging Directions in Butyl but 2 Ynyl Amine Hydrochloride Chemistry

Utilization as Versatile Building Blocks in Organic Synthesis

In the fields of medicinal chemistry and drug discovery, chemical "building blocks" are foundational molecular fragments used for the systematic assembly of larger, more complex compounds, such as screening libraries for identifying new therapeutic agents. pharmaceutical-technology.com Butyl-but-2-ynyl-amine (B1335115) hydrochloride is a prime example of such a building block, possessing two distinct and synthetically valuable functional groups: a secondary amine and an internal alkyne.

The secondary amine acts as a nucleophile and a base, enabling a wide array of classical organic transformations. It can readily participate in:

Amidation Reactions: Forming amide bonds by reacting with carboxylic acids or their derivatives (e.g., acyl chlorides, anhydrides).

Alkylation and Arylation Reactions: Creating new carbon-nitrogen bonds.

Cyclization Reactions: Serving as a key nitrogen source for the synthesis of nitrogen-containing heterocycles, which are prevalent scaffolds in pharmaceuticals. scripps.edu The synthesis of amines is a critical area of research due to the widespread presence of nitrogen in functional molecules like natural products and drugs. researchgate.net

The internal alkyne group provides a complementary site for chemical modification. While often less reactive than terminal alkynes in certain catalytic cycles, it can undergo a variety of addition reactions and serve as a rigid linker or a precursor to other functional groups through reactions like hydration, hydrogenation, or oxidation. The combination of these two functionalities in one molecule allows for stepwise or orthogonal chemical strategies, where one group can be reacted selectively while the other remains intact for a subsequent transformation. This versatility is highly prized in multi-step syntheses.

Table 1: Synthetic Versatility of Butyl-but-2-ynyl-amine Functional Groups

| Functional Group | Class of Reactions | Potential Products |

| Secondary Amine (-NH-) | Acylation | Amides |

| Alkylation / Arylation | Tertiary Amines | |

| Cycloamination | Nitrogen Heterocycles scripps.edu | |

| Condensation | Imines, Enamines acs.org | |

| Internal Alkyne (-C≡C-) | Hydrogenation | Alkenes (Z or E), Alkanes |

| Hydration | Ketones | |

| Halogenation | Dihaloalkenes | |

| Cycloadditions | Heterocycles, Carbocycles |

Participation in Advanced "Click" Chemistry Reactions (e.g., Amino-yne Additions)

"Click chemistry" refers to a class of reactions that are high-yielding, broad in scope, stereospecific, and generate minimal byproducts, making them ideal for molecular assembly in complex environments. organic-chemistry.org The azide-alkyne cycloaddition is a cornerstone of click chemistry. organic-chemistry.orgnih.gov While the most prominent example, the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), typically employs terminal alkynes to specifically yield 1,4-disubstituted triazoles, the internal alkyne of Butyl-but-2-ynyl-amine hydrochloride can, under certain conditions, participate in thermal or strain-promoted cycloadditions. organic-chemistry.orgyoutube.com

Beyond cycloadditions, the alkyne can be involved in other advanced reactions. The amino-yne addition, a type of conjugate addition, involves the addition of an amine across an electron-deficient alkyne (an ynone or propiolate). acs.org The alkyne in Butyl-but-2-ynyl-amine is not inherently electron-deficient, but it could be activated by adjacent functional groups introduced in a synthetic sequence. In such cases, the butyl group on the amine would primarily exert a steric influence on the reaction's feasibility and rate. acs.org The high performance of such nucleophilic conjugate additions has been leveraged for creating heterocycles and for conjugating molecules in bioorganic and polymer chemistry. acs.org

Table 2: Comparison of Alkyne-Based "Click" and Click-Like Reactions

| Reaction | Alkyne Type | Key Reagent | Catalyst/Conditions | Product |

| CuAAC | Terminal | Azide (B81097) | Cu(I) Salt organic-chemistry.org | 1,4-Disubstituted 1,2,3-Triazole organic-chemistry.org |

| SPAAC | Strained Cycloalkyne | Azide | Strain-Release (No Metal) youtube.com | 1,4- and 1,5-Triazole Mixture |

| Thiol-yne Addition | Terminal or Internal | Thiol | Radical Initiator or Base | Vinyl Sulfide / Dithioether |

| Amino-yne Addition | Electron-Deficient | Amine | Base or Lewis Acid Catalyst acs.org | Enamine acs.org |

Role in the Development of Catalytic Systems and Ligand Design

The dual functionality of this compound makes it an intriguing candidate for ligand design in coordination chemistry and catalysis. A ligand is a molecule that binds to a central metal atom to form a coordination complex, which can then act as a catalyst.

The nitrogen atom of the amine serves as a classic Lewis basic donor site, capable of coordinating to a wide variety of transition metals. The pendant arm containing the internal alkyne can play several roles:

Steric Influence: The butyl and butynyl groups can control the steric environment around the metal center, influencing the selectivity of a catalytic reaction.

Secondary Coordination: The π-system of the alkyne can engage in secondary interactions with the metal center, potentially stabilizing the complex or an intermediate in a catalytic cycle.

Tethering Point: The alkyne can be used as a chemical handle to attach the entire metal-ligand complex to a solid support, facilitating catalyst recovery and reuse, or to link it to other molecular units.

While direct reports on this compound itself as a ligand are not prominent, the design of ligands based on amino-alkyne scaffolds is a known strategy for developing catalysts for various organic transformations.

Exploration in the Synthesis of Functional Organic Materials

The creation of functional organic materials with tailored properties relies on the incorporation of specific molecular units. The bifunctional nature of this compound allows it to be integrated into polymers, surfaces, and other macromolecular structures.

Polymer Synthesis: The alkyne functionality can be polymerized or used as a cross-linking site to create robust polymer networks. The amine group, incorporated into the polymer backbone or as a side chain, can impart pH-responsiveness, improve solubility, or serve as a site for post-polymerization modification.

Surface Modification: The alkyne provides a perfect anchor for attachment to azide-functionalized surfaces via click chemistry. This would coat the surface with butyl-amine groups, altering its properties such as hydrophobicity, charge, and chemical reactivity. Such modified surfaces are relevant in fields ranging from biocompatible materials to microelectronics.

Self-Assembled Systems: The amphiphilic character that can be derived from the hydrochloride salt form, combined with the rigid alkyne linker, could be explored in the formation of micelles, vesicles, or self-assembled monolayers (SAMs) on various substrates.

The ability to introduce both a reactive handle (amine) and a structurally significant linker (alkyne) makes this compound a valuable tool for materials scientists aiming to design materials with precise, molecule-level control over their function.

Q & A

Q. How should experimental protocols be designed for synthesizing Butyl-but-2-ynyl-amine hydrochloride?

A multi-step synthesis approach is typically required, involving functional group introduction and purification. Key steps include:

- Amine alkylation : React but-2-ynylamine with butyl halides in the presence of a base (e.g., K₂CO₃) under anhydrous conditions.

- Acidification : Treat the product with HCl to form the hydrochloride salt.

- Purification : Use recrystallization (e.g., ethanol/water mixtures) or column chromatography (silica gel, chloroform/methanol eluent) to isolate the compound.

- Validation : Confirm purity via melting point analysis, NMR (¹H/¹³C), and mass spectrometry .

Q. What safety protocols are critical when handling this compound?

- Inhalation : Work in a fume hood; if exposed, move to fresh air and seek medical attention.

- Skin contact : Wash immediately with soap and water; remove contaminated clothing.

- Eye exposure : Rinse with water for ≥15 minutes.

- Storage : Keep in a cool, dry place with inert gas (e.g., N₂) to prevent decomposition.

Always consult safety data sheets (SDS) and provide them to medical personnel in emergencies .

Q. Which analytical techniques are essential for validating compound purity?

- Chromatography : HPLC or GC-MS to assess purity (>95% threshold).

- Spectroscopy : ¹H NMR (δ 1.0–3.0 ppm for alkyl protons; δ 2.5–3.5 ppm for amine protons) and FT-IR (N-H stretch ~3300 cm⁻¹).

- Elemental analysis : Confirm C, H, N, Cl content within ±0.3% of theoretical values.

Cross-reference data with PubChem or peer-reviewed literature to resolve ambiguities .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity?

- Solvent selection : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance nucleophilic substitution rates.

- Temperature control : Maintain 40–60°C during alkylation to balance reaction speed and side-product formation.

- Catalysts : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) for heterogeneous reactions.

- Crystallization : Employ water-miscible organic solvents (e.g., acetone) to selectively crystallize the hydrochloride salt, reducing β-anomer contamination .

Q. How to resolve contradictions between computational predictions and experimental data in molecular interaction studies?

- Docking vs. experimental binding assays : Validate computational models (e.g., AutoDock) with isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR).

- DFT calculations : Compare optimized geometries with X-ray crystallography data (e.g., bond angles, torsional strains).

- Statistical analysis : Apply χ² tests to assess deviations between predicted and observed spectroscopic peaks (e.g., NMR chemical shifts) .

Q. What methodologies address inconsistencies in spectroscopic data during structural elucidation?

- Multi-technique validation : Combine 2D NMR (COSY, HSQC) to resolve overlapping signals.

- X-ray crystallography : Resolve stereochemical ambiguities (e.g., anomeric configuration) using single-crystal diffraction (e.g., CCDC deposition codes).

- Dynamic NMR : Analyze temperature-dependent spectra to identify conformational exchange processes.

Report discrepancies in crystallographic vs. solution-state data, noting solvent effects .

Data Contradiction Analysis

Q. How to interpret conflicting results in biological activity assays?

- Dose-response curves : Replicate assays across ≥3 independent trials to assess reproducibility.

- Control experiments : Include positive/negative controls (e.g., known receptor agonists/antagonists) to validate assay conditions.

- Meta-analysis : Systematically review literature using PRISMA guidelines to identify confounding variables (e.g., cell line variability, solvent effects) .

Q. What strategies mitigate batch-to-batch variability in synthesis?

- Process analytical technology (PAT) : Monitor reactions in real-time via inline FT-IR or Raman spectroscopy.

- Design of experiments (DoE) : Use factorial designs to identify critical parameters (e.g., pH, stoichiometry).

- Quality control (QC) : Implement strict thresholds for HPLC purity (>98%) and elemental analysis .

Methodological Resources

| Technique | Application | Key References |

|---|---|---|

| X-ray crystallography | Structural confirmation | |

| HSQC NMR | Bond connectivity mapping | |

| Recrystallization | Purification | |

| ITC | Binding affinity quantification |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.